5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol

Chemical Biology Kinase Inhibition Medicinal Chemistry

Researchers requiring a validated pyridine scaffold for kinase inhibitor SAR face procurement risk if generic analogs are substituted. 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol (CAS 1105191-00-1) eliminates this risk. - Enables SAR exploration of AKT kinase inhibitors (analog IC50 = 6 nM) - Starting point for EED inhibitor development (analog IC50 = 80 nM) - Versatile intermediate for pyrrolidinone, piperidinone, and dihydropyridinone libraries - ≥95% purity; global shipping with full documentation

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 1105191-00-1
Cat. No. B1416136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol
CAS1105191-00-1
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCOC1=CNC(=CC1=O)CN2CCCC2
InChIInChI=1S/C11H16N2O2/c1-15-11-7-12-9(6-10(11)14)8-13-4-2-3-5-13/h6-7H,2-5,8H2,1H3,(H,12,14)
InChIKeyVFPUGYFCYMDMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol as a Chemical Intermediate


5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol (CAS: 1105191-00-1) is a small-molecule heterocyclic compound characterized by a pyridine ring with a methoxy group at the 5-position and a pyrrolidin-1-ylmethyl substituent at the 2-position . It exists in equilibrium with its 1H-pyridin-4-one tautomer, a structural feature that can significantly influence its electronic properties and reactivity . In the context of procurement, this compound is typically sought as a specific research chemical or a key intermediate for further synthetic elaboration, rather than as a final biologically active product .

Synthetic building block for heterocyclic libraries
Tautomeric equilibrium may influence reactivity and electronic properties
Not a final bioactive product; supplied as a key intermediate

Why 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol Cannot Be Substituted


Direct substitution of 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol with a generic 'pyridinol' or 'pyrrolidine derivative' introduces significant scientific and procurement risk. This compound is not a final drug product; it is a specific chemical entity, often used as a building block where the precise spatial arrangement and electronic properties of its substituents are critical [1]. Substituting with an analog, such as one with a piperidine ring instead of pyrrolidine [2] or an altered substitution pattern on the pyridine core, will almost certainly lead to a different reactivity profile, potentially causing a synthetic pathway to fail or generating an undesired byproduct. The absence of a defined biological target for this compound in the public domain further underscores its primary role as a positional and functional isomer with unique synthetic utility, where generic replacement is not scientifically valid.

Piperidine analogs may exhibit different reactivity profiles, potentially altering synthetic outcomes.
Altered substitution pattern on the pyridine core can lead to undesired byproducts or pathway failure.
Generic pyridinol replacements lack the precise electronic and steric profile required for target synthesis.

Technical Evidence for 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol


Pyrrolidine Core AKT Inhibition Profile

While direct data for 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol is not publicly available, inference from a highly analogous compound provides a quantitative benchmark for the pyrrolidine-aminomethyl-pyridine motif. A structurally related compound containing a 6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl core demonstrated potent inhibition of the AKT (Protein Kinase B) kinase with an IC50 of 6 nM [1]. This is a critical comparator, as it establishes the potential for this specific core to engage kinase targets with high affinity. The methoxy substitution on our compound of interest would be expected to further modulate this activity by altering electron density and hydrogen-bonding potential, a classic medicinal chemistry strategy for fine-tuning potency and selectivity [2].

AKT inhibition profile
Class-level inference
Analog (CHEMBL1096290) IC50 = 6 nM against AKT kinase
Supports kinase target-engagement context for the pyrrolidine-aminomethyl-pyridine core
Direct data for target compound unavailable; methoxy substitution expected to modulate activity
Chemical Biology Kinase Inhibition Medicinal Chemistry

EED Inhibition by Pyrrolidine-Containing Analog

Evidence from public bioactivity databases shows that a compound closely related to our core structure, identified as CHEMBL4087938, inhibits the EED (Embryonic Ectoderm Development) protein, a key component of the PRC2 epigenetic regulatory complex, with an IC50 of 80 nM in a TR-FRET assay [1]. EED is a validated target in oncology, and this activity profile highlights the potential of the pyrrolidin-1-ylmethyl-pyridine scaffold to serve as a starting point for developing novel chemical probes targeting protein-protein interactions. Our target compound, with its distinct methoxy group, offers a unique vector for exploring structure-activity relationships (SAR) around this chemotype, which is a key differentiator for procurement over other less-characterized analogs.

EED inhibition by analog
Cross-study comparable
Analog (CHEMBL4087938) IC50 = 80 nM against GST-tagged EED (TR-FRET)
Indicates potential for targeting PRC2 epigenetic complex; supports SAR exploration
Data for target compound not available; methoxy group provides unique vector for analog design
Epigenetics PRC2 Complex Chemical Probe Development

Pyrrolidine vs. Piperidine Selectivity

A key differentiator for pyrrolidine-containing scaffolds is their potential for enhanced selectivity over closely related piperidine analogs. A study on a distinct chemotype demonstrated that substituting a piperidine ring (NR2 = piperidyl) with a pyrrolidine ring (NR2 = pyrrolidyl) can dramatically alter target selectivity profiles [1]. While the exact context differs, this is a powerful class-level inference: the smaller, more conformationally restricted pyrrolidine ring can interact differently within a binding pocket, often leading to improved off-target profiles. This principle supports the procurement of a pyrrolidine-based building block like 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol as a strategic choice for medicinal chemists aiming to optimize selectivity early in a drug discovery program, rather than using more common piperidine analogs.

Pyrrolidine vs. piperidine selectivity
Class-level inference
Replacing piperidine with pyrrolidine can alter selectivity profiles in related chemotypes
Supports pyrrolidine selection to explore distinct selectivity space
Observed in a distinct chemical series; review in target-specific assays advised
Medicinal Chemistry Kinase Selectivity Structure-Activity Relationship

R&D Applications for 5-Methoxy-2-(pyrrolidin-1-ylmethyl)pyridin-4-ol


Precursor for Pyridinone and Pyridinol Libraries

Based on its established use as a common intermediate in the convergent synthesis of pyrrolidinones, piperidinones, dihydropyridinones and pyridinols [3], this compound is ideal for procurement as a versatile building block. It can be used to generate libraries of structurally diverse heterocycles, which are valuable for screening against a range of biological targets.

Kinase Chemical Probe Development

Given the class-level evidence that a closely related analog potently inhibits AKT kinase (IC50 = 6 nM) [3], procuring this compound provides a validated entry point for initiating a medicinal chemistry campaign. The compound can be used as a scaffold for synthesizing analogs aimed at modulating kinase activity, with a focus on exploring the SAR around the methoxy and pyrrolidinylmethyl groups.

Epigenetic EED Inhibition Exploration

As demonstrated by the 80 nM IC50 of an analog against the EED protein [3], this chemotype is a promising starting point for developing novel EED inhibitors. Procurement of this specific compound enables the initiation of a structure-activity relationship (SAR) study to further optimize potency and drug-like properties for this challenging epigenetic target.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Versatile building block for pyridinones and pyridinols
Reactivity and scaffold diversification under reported conditions
Kinase chemical probe development
Core scaffold for structure-activity relationship (SAR) studies
Kinase inhibition assay context; methoxy and pyrrolidine group contributions
Epigenetic probe exploration
Pyrrolidine-aminomethyl-pyridine chemotype for PRC2 targeting
EED binding assay context; further optimization of potency and drug-like properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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